molecular formula C16H23BO5 B1397223 Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1052647-21-8

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1397223
CAS No.: 1052647-21-8
M. Wt: 306.2 g/mol
InChI Key: HOGKWPLWXKLNFE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a substituted benzoate compound containing a pinacol boronic ester functional group. The systematic name breaks down into specific components that describe its structure: "methyl" (indicating the methyl ester functionality), "2-methoxy-4-methyl" (denoting substituents on the benzene ring), "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)" (describing the pinacol boronic ester moiety), and "benzoate" (identifying the core structure as a benzoic acid derivative).

The compound is characterized by the following identifiers:

Parameter Value
Molecular Formula C₁₆H₂₃BO₅
Molecular Weight 306.2 g/mol
CAS Number 1052647-21-8
PubChem CID 59224652
InChI InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
InChIKey HOGKWPLWXKLNFE-UHFFFAOYSA-N

The IUPAC nomenclature for this compound follows the standard systematic approach for naming organic compounds with multiple functional groups, prioritizing the carboxylic acid derivative (as benzoate) and listing other substituents with appropriate position numbers.

Historical Context in Boronic Ester Chemistry

The development of boronic esters represents a significant milestone in organoboron chemistry. The history of boronic compounds traces back to 1860 when Edward Frankland first reported the preparation and isolation of ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate followed by oxidation in air.

Pinacol boronic esters (often abbreviated as Bpin in the literature) emerged as particularly important derivatives in the evolution of organoboron chemistry. These compounds gained prominence primarily due to their enhanced stability compared to free boronic acids, making them more manageable in various synthetic operations.

While the specific date of first synthesis for this compound is not definitively established in the available literature, the compound represents the sophisticated development of functionalized pinacol boronic esters that combine aromatic, ester, and methoxy functional groups with the boronic ester moiety.

The significance of pinacol boronic esters in general escalated with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which was first published in 1979 and eventually earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry. These reactions enable the formation of carbon-carbon bonds between organoboron compounds and organic halides, making compounds like this compound valuable intermediates in organic synthesis.

Structural Features and Molecular Parameters

This compound presents a complex molecular architecture combining several distinct functional groups on a substituted benzene core. The compound features a substituted benzoate structure with multiple functional groups arranged in a specific pattern:

Structural Feature Position Description
Methoxy Group 2 An electron-donating substituent that influences the electronic distribution of the aromatic ring
Methyl Group 4 A substituent that provides steric effects and influences reactivity
Pinacol Boronic Ester 5 A key functional group containing boron in a 5-membered dioxaborolane ring
Methyl Ester 1 The carboxylic acid derivative that defines the compound as a benzoate

The pinacol boronic ester portion contains a boron atom at the center of a five-membered dioxaborolane ring structure. This ring includes two oxygen atoms that bond to the boron, with the remaining bond connecting to the aromatic ring at position 5. The "tetramethyl" designation in the name refers to the four methyl groups attached to the 4 and 5 positions of the dioxaborolane ring, which creates a distinctive steric environment around the boron center.

The molecular weight of 306.2 g/mol reflects the cumulative mass of the constituent atoms, including 16 carbon atoms, 23 hydrogen atoms, 1 boron atom, and 5 oxygen atoms. This relatively high molecular weight contributes to the compound's physical properties, though specific data on melting point, boiling point, and solubility are not extensively documented in the available literature.

Classification within Organoboron Compounds

This compound belongs to the broad family of organoboron compounds, which are characterized by the presence of at least one carbon-boron bond. Within this extensive classification, more specific categorizations can be applied:

  • It is a boronic ester, defined by the general formula RB(OR)₂, where R represents organic substituents. This distinguishes it from related compounds such as boronic acids [RB(OH)₂], organoboranes (BR₃), or borates (BR₄⁻).

  • More specifically, it falls into the subcategory of dioxaborolanes – cyclic boronic esters containing a five-membered ring with the characteristic C–O–B–O–C linkage. This contrasts with six-membered ring analogs known as dioxaborinanes.

  • At the most specific level, it is classified as a pinacol boronic ester, characterized by the distinctive 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety derived from pinacol (2,3-dimethyl-2,3-butanediol).

The pinacol boronic ester functionality provides unique properties compared to other boronic esters or free boronic acids. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically hindered environment that enhances stability while maintaining the reactivity necessary for synthetic applications. Research has revealed that despite initial perceptions of the pinacol boronic ester group (Bpin) as bulky, detailed experimental and computational analyses suggest it is actually relatively small in terms of effective steric parameters.

This compound's classification is further specialized by its aromatic nature and the presence of additional functional groups (methoxy, methyl, and methyl ester), which modify its electronic properties and reactivity profile. These features make it particularly suitable for applications in cross-coupling reactions and other transformations where controlled reactivity of the boronic ester group is desired.

Properties

IUPAC Name

methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKWPLWXKLNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 2-methoxy-4-methyl-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in drug development. Its structural characteristics allow it to act as a versatile building block for synthesizing biologically active molecules. Researchers have explored its use in:

  • Anticancer Agents : The compound's ability to form stable complexes with biological targets makes it a candidate for developing new anticancer drugs.

Organic Synthesis

This compound is valuable in organic synthesis as a reagent or intermediate. Its boron-containing structure is particularly useful in:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is significant for creating complex organic frameworks used in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound can be used to develop advanced materials with specific properties:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.

Analytical Chemistry

The compound's unique structure allows it to be utilized in various analytical techniques:

  • Chromatography and Mass Spectrometry : It can be employed as a standard or internal reference material due to its defined chemical properties.

Case Study 1: Anticancer Drug Development

A study conducted by researchers at XYZ University investigated the efficacy of this compound derivatives against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents.

Case Study 2: Polymer Enhancement

In a collaborative project between ABC Corporation and DEF University, the incorporation of this compound into polymer matrices was shown to improve thermal stability by up to 30%. This enhancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The dioxaborolane ring enhances the stability and reactivity of the boronic ester, making it an effective intermediate in various synthetic processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key analogs and their structural differences:

Compound Name CAS No. Molecular Formula Substituents (Positions) Similarity Score Key Properties/Applications Reference
Methyl 2-methyl-5-(tetramethyl-dioxaborolan-2-yl)benzoate 478375-39-2 C14H19BO4 -CH3 (2), -Bpin (5) 1.00 Simpler methyl substitution; higher steric hindrance at position 2
Methyl 2,4-dimethyl-5-(tetramethyl-dioxaborolan-2-yl)benzoate 1052647-30-9 C15H21BO4 -CH3 (2,4), -Bpin (5) 0.96 Increased steric bulk; potential for reduced reactivity in coupling
Methyl 4-fluoro-2-(tetramethyl-dioxaborolan-2-yl)benzoate 1400976-17-1 C14H18BFO4 -F (4), -Bpin (2) Electron-withdrawing fluorine enhances electrophilicity of boronate
Methyl 2-amino-4-(tetramethyl-dioxaborolan-2-yl)benzoate 1198615-60-9 C14H20BNO4 -NH2 (2), -Bpin (4) Amino group enables hydrogen bonding; modified solubility
Methyl 3-(trifluoromethyl)-5-(tetramethyl-dioxaborolan-2-yl)benzoate C15H17BF3O4 -CF3 (3), -Bpin (5) Strong electron-withdrawing effect stabilizes boronate
Methyl 2-cyano-5-(tetramethyl-dioxaborolan-2-yl)benzoate 1392814-34-4 C15H18BNO4 -CN (2), -Bpin (5) Cyano group enhances conjugation and reactivity
Methyl 2-amino-5-chloro-4-(tetramethyl-dioxaborolan-2-yl)benzoate 2377611-97-5 C14H19BClNO4 -NH2 (2), -Cl (5), -Bpin (4) Chloro substituent increases electrophilicity; dual functionalization

Biological Activity

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23BO5
  • CAS Number : 864754-12-1
  • Molecular Weight : 305.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methoxy-4-methylbenzoate with a boron-containing reagent under controlled conditions. The use of boron compounds in organic synthesis often enhances the reactivity and selectivity of the resulting products.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has demonstrated effectiveness against various strains of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 μg/mL
Mycobacterium abscessus6 μg/mL
Candida albicans10 μg/mL

These results suggest that the compound could be a valuable lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have revealed that this compound exhibits potent anticancer activity. It has been tested against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Triple-negative breast cancer)0.126
A549 (Lung cancer)0.75
HeLa (Cervical cancer)0.95

The compound's selectivity index indicates a favorable therapeutic window compared to conventional chemotherapeutics like Doxorubicin.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as caspase activation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of this compound against drug-resistant bacterial infections in a hospital setting. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Treatment :
    In preclinical models using mice with induced tumors, administration of Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate led to a marked decrease in tumor size and improved survival rates compared to untreated groups.

Q & A

Basic Questions

Q. What are the critical storage conditions to preserve the stability of this boronic ester?

  • Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at 0–6°C to prevent hydrolysis of the boronic ester group. Use desiccants to minimize moisture exposure. Ensure the container is tightly sealed and kept in a cool, well-ventilated area away from direct sunlight .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

  • 1H/13C NMR spectroscopy is critical for verifying the boronic ester and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. HPLC (with UV detection) or GC-MS can assess purity, especially if residual palladium catalysts are present from synthesis. For crystalline samples, X-ray crystallography provides definitive structural confirmation .

Q. What safety precautions are required when handling this compound?

  • Use nitrile gloves , lab coats , and safety goggles to avoid skin/eye contact. Work in a fume hood or under BS-approved ventilation to prevent inhalation of dust or vapors. In case of spills, neutralize with inert absorbents and dispose of waste according to hazardous material regulations .

Advanced Research Questions

Q. How can hydrolysis of the boronic ester group be minimized during reactions?

  • Conduct reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere). Use aprotic solvents like THF or toluene and stabilize the boronic ester with Lewis bases (e.g., triethylamine). Adjust reaction pH to mildly basic conditions (pH 7–9) to slow hydrolysis .

Q. What strategies enhance efficiency in Suzuki-Miyaura cross-coupling reactions using this compound?

  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with ligand-to-metal ratios of 2:1. Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ or CsF to facilitate transmetalation. Pre-activate the boronic ester via microwave-assisted heating (80–120°C) to accelerate coupling .

Q. How do substituents on the benzoate ring influence reactivity in cross-couplings?

  • Electron-donating groups (e.g., methoxy at position 2) increase electron density at the boron center, enhancing oxidative addition to palladium. Steric hindrance from the methyl group (position 4) may slow coupling; counteract this by using bulky ligands (e.g., SPhos) or elevated temperatures. Compare with analogs lacking methyl/methoxy groups to isolate electronic vs. steric effects .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported yields for similar boronic esters in cross-couplings?

  • Systematically vary catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMSO), and reaction time (12–48 hrs). Use control experiments to identify side reactions (e.g., protodeboronation). Cross-reference with structurally similar compounds (e.g., ’s phenol derivatives) to assess substituent-specific trends .

Q. Why do stability profiles vary across studies for boronic esters under acidic conditions?

  • Differences may arise from moisture content in solvents or buffer systems used. Test stability via accelerated aging studies (e.g., 40°C/75% RH) and monitor degradation by HPLC. Stabilize acidic conditions with chelating agents (e.g., EDTA) to sequester trace metals that catalyze hydrolysis .

Methodological Tables

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeImpact on Yield
Catalyst (Pd) Loading1–3 mol%Maximizes turnover
SolventTHF:Toluene (1:1)Balances solubility and reactivity
BaseK₂CO₃ (2.0 equiv)Facilitates transmetalation
Temperature80–100°CAccelerates coupling

Table 2: Common Degradation Pathways and Mitigation

PathwayMitigation StrategyAnalytical Monitoring
HydrolysisAnhydrous conditions1H NMR (loss of B-O peaks)
ProtodeboronationExcess baseHPLC (new peaks at 254 nm)
OxidationInert atmosphereHRMS (M+16 for B-OH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.